molecular formula C18H20OS B1360543 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-04-6

3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360543
CAS No.: 898780-04-6
M. Wt: 284.4 g/mol
InChI Key: IZQOLXRZPXFIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS and a molecular weight of 284.42 g/mol . It is characterized by the presence of a propiophenone core substituted with dimethyl and thiomethylphenyl groups. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone: Similar in structure but with the thiomethyl group at the 4-position.

    3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone: Lacks the sulfur atom, affecting its reactivity and properties.

Uniqueness

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both dimethyl and thiomethyl groups, which confer distinct chemical and biological properties. The thiomethyl group, in particular, enhances its reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQOLXRZPXFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644330
Record name 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-04-6
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.